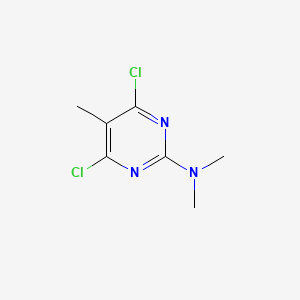

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

描述

属性

IUPAC Name |

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFSQUKOJVZDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60490620 | |

| Record name | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61770-00-1 | |

| Record name | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of Pyrimidine Precursors

A crucial step is converting 4,6-dihydroxypyrimidine derivatives into 4,6-dichloropyrimidine intermediates. According to US patent US6018045A, this is achieved by treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of saturated hindered amines such as N,N-diisopropylethylamine (Hunig's base) or unsaturated nitrogen-containing heterocycles. The reaction proceeds under controlled temperature conditions (initial cooling, followed by heating to ~60°C) with careful addition of POCl3 to avoid exothermic runaway. The process may involve subsequent treatment with phosphorus pentachloride or mixtures of phosphorus trichloride and chlorine to enhance chlorination.

| Parameter | Value/Condition |

|---|---|

| Starting material | 4,6-Dihydroxypyrimidine |

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Catalyst/base | N,N-Diisopropylethylamine (Hunig's base) |

| Temperature | 0°C (addition) to 60°C (reaction) |

| Reaction time | ~2 hours |

| Work-up | Extraction with dichloromethane, drying |

| Yield | High, as per patent reports |

This method is industrially favorable due to mild conditions, high selectivity, and the avoidance of heavy metal catalysts.

The introduction of the N,N-dimethylamino group at the 2-position and methyl group at the 5-position can be achieved via condensation and substitution reactions.

A study published in Organic & Biomolecular Chemistry describes a facile route where 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is synthesized by condensation of the appropriate pyrimidine intermediate with dimethylamine derivatives under controlled conditions. The reaction involves nucleophilic substitution of chlorine atoms by dimethylamino groups, followed by methylation steps to install the methyl group at position 5. The process uses solvents like DMF and bases such as sodium hydride to facilitate substitution.

- Condensation with sodium salt of 2,4-difluorophenylacetonitrile to form intermediate.

- Oxidation with oxygen stream in DMF with sodium hydride.

- Treatment with methylmagnesium bromide to install methyl groups.

- Acidic treatment to finalize the structure.

This synthetic route offers high yields and purity suitable for further functionalization.

Alternative Amination via Ammonolysis or Aminolysis

Another approach involves ammonolysis or aminolysis of 4,6-dichloropyrimidine derivatives under atmospheric pressure with alcohols and alkaline catalysts to introduce amino groups selectively. This method is useful for preparing 4-amino-6-alkoxyl pyrimidine compounds but can be adapted for N,N-dimethylamino substitution with suitable amine sources.

Direct Synthesis from Protected Precursors

ChemicalBook reports a method for synthesizing 2-amino-4,6-dichloro-5-methylpyrimidine by deprotection of substituted 4,6-dichloro-2-{[(dimethylamino)methylene]amino}pyrimidine in ethanol with hydrochloric acid at 50°C. The product crystallizes directly from the reaction mixture, facilitating isolation. This method achieves a high yield (96%) and may be adapted for the trimethylated derivative by modifying the protecting groups and methylation steps.

- The use of phosphorus oxychloride with hindered amines is widely recognized for selective chlorination, providing a scalable and reproducible route to 4,6-dichloropyrimidine intermediates.

- Avoidance of heavy metal catalysts and use of inexpensive reagents like sodium dithionite enhance environmental compliance and reduce costs.

- The condensation and nucleophilic substitution steps employing sodium hydride and organometallic reagents allow for precise functionalization, essential for pharmaceutical applications.

- Direct crystallization from reaction mixtures simplifies purification, improving overall process efficiency.

The preparation of this compound involves strategic chlorination of pyrimidine cores followed by selective amination and methylation. The most authoritative and industrially viable method starts from 4,6-dihydroxypyrimidine chlorinated with phosphorus oxychloride in the presence of hindered amines. Subsequent functionalization steps utilize nucleophilic substitution under controlled conditions to install the N,N-dimethylamino and methyl groups. Alternative eco-friendly reductive amination methods and direct crystallization techniques enhance the synthetic toolbox for this compound. The combination of these methods ensures high yield, purity, and scalability suitable for industrial production.

化学反应分析

Types of Reactions

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学研究应用

Antiviral Agents

One of the primary applications of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is in the development of antiviral nucleotide derivatives. It serves as a precursor in synthesizing compounds that exhibit antiviral properties. For instance, the compound N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide derived from this pyrimidine derivative has been highlighted for its effectiveness in producing antiviral agents .

Inhibition of Nitric Oxide Production

Research indicates that derivatives of this compound have shown potential in inhibiting nitric oxide production in immune-activated cells. A study demonstrated that various 5-substituted 2-amino-4,6-dichloropyrimidines derived from this compound significantly suppressed nitric oxide production, suggesting anti-inflammatory properties . The most effective compound in this regard was found to be 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC50 value of 2 μM.

In Vitro Studies

In vitro studies have shown that compounds derived from this compound exhibit various biological activities. For example:

- Compounds synthesized from this pyrimidine derivative were evaluated for their ability to inhibit human thymidine phosphorylase and showed promising results against certain cancer cell lines .

Case Studies

Several case studies have documented the biological efficacy of these compounds:

- Antiviral Activity : A series of derivatives were tested for their antiviral activity against HIV and other viruses. Some analogs demonstrated significant inhibition of viral replication.

- Anti-inflammatory Potential : The inhibition of nitric oxide production by derivatives indicates potential therapeutic applications in treating inflammatory diseases.

作用机制

The mechanism of action of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the inhibition of microbial activity .

相似化合物的比较

Comparison with Structural Analogs

Pyrimidine-Based Analogs

4,6-Dichloro-N,N-Dimethylpyrimidin-2-Amine (CAS 5734-68-9)

- Structure : Differs by lacking the 5-methyl group.

- Physical Properties : Molecular weight 192.05 g/mol, boiling point 285.1°C (predicted), density 1.393 g/cm³ .

- Applications: Used in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. Compound 7 (an analog) showed anti-HIV activity comparable to MC-1220 .

- Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

4,6-Dichloro-5-Isopropylpyrimidin-2-Amine (B5)

- Structure : 5-isopropyl substituent instead of 5-methyl.

- Physical Properties : Melting point 175–176°C; ^1H NMR (DMSO-d6): δ = 7.31 (NH2), 3.46 (CH), 1.28 (CH3) .

- Synthesis : Yield 69%, via nucleophilic substitution.

- Applications : Intermediate in agrochemical synthesis .

4,6-Dichloro-5-(Prop-2-yn-1-yl)Pyrimidin-2-Amine (B6)

- Structure : 5-propargyl group.

- Physical Properties : Melting point 159–161°C; ^13C NMR (DMSO-d6): δ = 161.20 (C-2), 71.96 (C-30) .

- Reactivity : Alkyne group enables click chemistry modifications.

5-Amino-4,6-Dichloro-2-Methylpyrimidine

Triazine-Based Analogs

4,6-Dichloro-N,N-Dimethyl-1,3,5-Triazin-2-Amine (CAS 2401-64-1)

- Structure : Triazine core instead of pyrimidine.

- Physical Properties: Crystallographic monoclinic, P21/m, a = 7.6851 Å, β = 111.573° .

- Applications : Used in coordination chemistry for spin-crossover complexes (e.g., Fe(II) complexes with thiocyanate) .

- Safety: Potential herbicide applications due to chlorine reactivity .

Functional and Reactivity Comparisons

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | N/A | 206.09 (calculated) | 4,6-Cl; 2-N(CH3)2; 5-CH3 |

| 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine | N/A | 192.05 | 4,6-Cl; 2-N(CH3)2 |

| 4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5) | 175–176 | 205.63 | 4,6-Cl; 5-CH(CH3)2 |

| 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine | 241–244 (triazine) | 193.04 | 4,6-Cl; 2-N(CH3)2 (triazine) |

Key Research Findings

生物活性

4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its role as a precursor in the synthesis of various biologically active derivatives. This article explores its biological activity, focusing on its antiviral properties, particularly against HIV, and its potential anti-inflammatory effects.

Structure and Synthesis

This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for various modifications that enhance biological activity. One notable derivative is MC-1220, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent anti-HIV activity. The synthesis of MC-1220 involves the nucleophilic substitution of chlorine atoms in this compound with 2,6-difluorophenylacetonitrile .

Antiviral Activity

The most prominent biological activity associated with this compound is its role in the development of antiviral agents. The compound has been shown to contribute to the synthesis of NNRTIs like MC-1220, which inhibit the reverse transcriptase enzyme crucial for HIV replication. This inhibition prevents viral replication within host cells, showcasing the compound's potential as a scaffold for developing new antiviral therapies .

Case Study: MC-1220

MC-1220 was synthesized using this compound and has demonstrated significant efficacy against HIV. In vitro studies reported an EC50 value of approximately 4 nM against wild-type reverse transcriptase . The mechanism involves binding to the reverse transcriptase enzyme, thereby blocking its activity and hindering viral proliferation.

Anti-inflammatory Activity

In addition to its antiviral properties, compounds derived from this compound have shown potential anti-inflammatory effects. A study on related pyrimidine derivatives indicated that they could inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells. For instance, certain derivatives suppressed NO production by more than 55% at concentrations as low as 2.5 µM . This suggests that modifications to the pyrimidine structure can lead to compounds with significant anti-inflammatory activity.

Biological Activity Summary Table

| Compound | Activity | EC50/IC50 | Mechanism of Action |

|---|---|---|---|

| This compound | Precursor for antiviral agents | N/A | Synthesis of NNRTIs like MC-1220 |

| MC-1220 | Anti-HIV | ~4 nM | Inhibits reverse transcriptase |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Anti-inflammatory | 2 µM | Inhibits NO production |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution of cyanuric chloride derivatives. For example, reacting cyanuric chloride with dimethylamine under controlled conditions (0–5°C) in acetone, followed by neutralization of HCl with sodium carbonate, yields intermediates like 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine . Microwave-assisted synthesis can reduce reaction time (e.g., 6 minutes vs. 5 hours in conventional methods) but may require optimization of solvents (e.g., 1,4-dioxane) and catalysts (e.g., DMF) .

- Key Data : Yields range from 81% (conventional) to comparable or slightly lower in microwave methods, depending on substituent reactivity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology : Use a combination of H/C NMR, elemental analysis, and mass spectrometry. For example, H NMR peaks for NH groups appear at δ 7.50 ppm (broad singlet), while methyl groups on nitrogen resonate at δ 2.96–3.52 ppm . Elemental analysis should align with calculated values (e.g., C 41.61%, N 20.80%) . Single-crystal XRD is recommended for confirming stereochemistry, as shown in studies of related dichloropyrimidine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions, and how do substituents influence selectivity?

- Methodology : The chlorine atoms at positions 4 and 6 are highly electrophilic, making them prone to nucleophilic attack. Steric hindrance from N,N-dimethyl groups can direct substitution to specific positions. For example, in reactions with tin fluorides, competing pathways (fluorination vs. amine migration) depend on stoichiometry, as seen in the formation of 4,6-dichloro-N,N-dimethyl-1,3,5-triazine-2-amine versus fluorinated byproducts .

- Data Contradictions : Using LCN(n-Bu)SnF in excess (2 equivalents) leads to mixed products, while equimolar ratios favor selective substitution .

Q. How can researchers resolve discrepancies in spectral data for derivatives of this compound?

- Case Study : In a synthesis of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, the observed dihedral angle (86.6°) between pyrimidine and picolinamide rings deviates from idealized perpendicularity, suggesting steric or electronic distortions. Such deviations can be validated via DFT calculations or comparative XRD analyses .

- Troubleshooting : Conflicting F NMR signals in fluorinated analogs may arise from dynamic exchange processes; variable-temperature NMR or crystallography can clarify these .

Q. What strategies optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

- Methodology : Replace traditional HCl-neutralizing agents (e.g., aqueous NaCO) with solid-phase scavengers to reduce aqueous waste. Microwave methods improve energy efficiency but require careful solvent selection (e.g., acetone vs. dioxane) to avoid side reactions .

- Data Support : Conventional refluxing in ethanol yields 90% purity for crystalline derivatives, while solvent-free microwave protocols reduce purification steps .

Methodological Recommendations

- Spectral Interpretation : Always cross-validate NMR assignments with coupling constants (e.g., Hz for propargyl protons in related compounds ).

- Crystallization : Use slow evaporation of methanol or ethanol solutions to obtain high-quality single crystals for XRD, as demonstrated in structural studies .

- Reaction Monitoring : Employ TLC with UV-active spots or in-situ IR to track substitution progress, particularly in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。